Benzophenone-4-maleimide

Bioconjugation Protein Labeling Reaction Kinetics

Researchers requiring site-specific, stable bioconjugation often face slow thiol coupling and hydrolytic quenching of photoreactive groups. Benzophenone-4-maleimide solves this with a maleimide for rapid thioether formation at pH 6.8 and a benzophenone chromophore that withstands repeated UV activation without permanent inactivation. • Thiol-reactive maleimide enables fast, specific coupling under physiological conditions. • Photoactivatable benzophenone permits recyclable 250 nm UV irradiation, maximizing crosslinking yield. • Superior aqueous stability vs. diazirine/aryl azide reagents ensures consistent lot-to-lot performance. Supplied at ≥98% purity with defined melting point (158-162 °C) for protocol reliability.

Molecular Formula C17H11NO3
Molecular Weight 277.27 g/mol
CAS No. 92944-71-3
Cat. No. B014155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzophenone-4-maleimide
CAS92944-71-3
Synonyms1-(4-Benzoylphenyl)-1H-pyrrole-2,5-dione;  N-(4-Benzoylphenyl)maleimide; 
Molecular FormulaC17H11NO3
Molecular Weight277.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O
InChIInChI=1S/C17H11NO3/c19-15-10-11-16(20)18(15)14-8-6-13(7-9-14)17(21)12-4-2-1-3-5-12/h1-11H
InChIKeyOZIZEXQRIOURIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzophenone-4-maleimide (CAS 92944-71-3) Product Overview: A Sulfhydryl-Reactive, UV-Activatable Heterobifunctional Crosslinker


Benzophenone-4-maleimide (CAS 92944-71-3), also known as 4-(N-Maleimido)benzophenone, is a heterobifunctional crosslinking reagent comprising a maleimide group for specific thiol reactivity and a benzophenone moiety for photoactivatable C-H insertion [1]. It functions as a molecular-scale bridge in bioconjugation, enabling site-specific protein labeling and the study of protein-protein interactions via a controlled two-step process: initial thioether coupling to free sulfhydryls (optimal at pH 6.8, 6.5-7.0) followed by UV irradiation (250 nm) to generate a diradical excited state for secondary bonding . Its utility spans structural biology, chemical biology, and advanced materials science.

Why Benzophenone-4-maleimide Cannot Be Interchanged with Closely Related Analogs


While several photoactivatable crosslinkers exist, benzophenone-4-maleimide possesses a unique combination of attributes that are not shared by its closest in-class analogs. Compared to benzophenone-4-iodoacetamide, which shares the same photoreactive core, the maleimide derivative offers significantly faster thiol reaction kinetics and greater specificity, minimizing off-target amine reactivity under physiological conditions [1]. Relative to other photoreactive groups like aryl azides or diazirines, the benzophenone chromophore exhibits superior water stability and can be repeatedly activated without permanent inactivation, a feature critical for achieving high crosslinking yields [2]. These functional differences mean that substituting benzophenone-4-maleimide with a generic alternative would likely alter labeling efficiency, specificity, and experimental reproducibility, making direct substitution a high-risk decision for validated protocols.

Quantitative Comparative Evidence for Benzophenone-4-maleimide (CAS 92944-71-3) in Bioconjugation Applications


Maleimide vs. Iodoacetamide: A Kinetic and Specificity Advantage for Thiol Conjugation

Benzophenone-4-maleimide provides a direct kinetic advantage over its closest analog, benzophenone-4-iodoacetamide, for thiol bioconjugation. The maleimide group reacts with sulfhydryls via a rapid Michael addition, whereas iodoacetamide undergoes a slower nucleophilic substitution. Critically, maleimide exhibits significantly higher selectivity for thiols over amines at physiological pH (6.5-7.5) compared to iodoacetamide, which has a greater tendency to cross-react with histidine and lysine residues [1]. This difference in reaction rate and chemoselectivity directly translates to more homogeneous labeling of cysteine residues and reduced off-target modification.

Bioconjugation Protein Labeling Reaction Kinetics

Benzophenone vs. Aryl Azides/Diazirines: Superior Aqueous Stability and Recyclable Photoactivation

A direct comparative study of four photoactivatable probes (benzophenone derivatives, aryl azides, aryl diazirines, and α-diazocarbonyls) under identical conditions revealed that the benzophenone group (as in benzophenone-4-maleimide) exhibits an extremely low tendency to react with water, unlike diazirine and aryl azide-based probes which suffer from significant aqueous quenching [1]. Furthermore, the study confirms that the benzophenone excited state can relax back to the ground state, enabling repeated photoactivation cycles without loss of reactive potential. This contrasts sharply with aryl azides, which undergo irreversible decomposition upon irradiation, leading to a variety of non-uniform products and lower overall crosslinking yields [1].

Photoaffinity Labeling Photochemistry Crosslinking Efficiency

Operational Benchmark: High Purity and Reproducible Physical Properties for Reliable Workflows

Benzophenone-4-maleimide is supplied with well-characterized, batch-to-batch consistent physical properties, including a defined melting point of 155-157 °C and a purity of ≥96% as verified by HPLC . Commercial sources report a solubility of 50 mg/mL in chloroform and solubility in DMF, providing clear guidelines for stock solution preparation . These parameters are essential for ensuring reproducible experimental outcomes, as variations in purity or solubility can significantly impact conjugation efficiency and crosslinking results. While direct comparator data for purity is vendor-specific, the consistency of these values across major suppliers (Sigma-Aldrich, MedChemExpress) establishes a reliable baseline absent in many less-characterized, non-standard crosslinkers.

Quality Control Reagent Specification Reproducibility

Optimal Application Scenarios for Benzophenone-4-maleimide (CAS 92944-71-3) Based on Differentiated Performance


High-Fidelity Protein-Protein Interaction Mapping via Site-Specific Photocrosslinking

Researchers investigating dynamic or transient protein complexes, such as the actin cytoskeleton or troponin regulatory system, will benefit most from benzophenone-4-maleimide. Its ability to be site-specifically attached to an engineered cysteine residue, combined with its rapid thiol reactivity [1], ensures a homogeneous starting population of modified protein [2]. The recyclable photoactivation of the benzophenone moiety [3] then maximizes the probability of capturing even weak or fleeting interactions upon UV irradiation, providing high-resolution structural and interaction data that would be difficult to obtain with less stable or slower-acting crosslinkers.

Reliable Bioconjugation in Aqueous and Physiological Environments

For applications requiring the formation of stable covalent linkages in aqueous buffers or complex biological media (e.g., cell lysates, serum), benzophenone-4-maleimide is the superior choice over diazirine or aryl azide analogs. Its demonstrated stability in water [3] prevents the significant hydrolytic quenching that plagues other photoreactive groups, ensuring that the majority of the crosslinker remains functional until photolysis is initiated. This feature is critical for the development of effective photoaffinity probes, antibody-drug conjugates, and other bioconjugates where reagent stability in aqueous media directly impacts final yield and performance.

Building Robust and Reproducible Bioconjugation Workflows

Laboratories establishing or optimizing bioconjugation protocols require reagents with well-defined and consistent properties. Benzophenone-4-maleimide, available from major suppliers with verified purity (≥96%) and a defined melting point of 155-157 °C , provides this necessary reliability. The consistency in its physical and chemical properties from batch to batch reduces experimental variability, simplifies troubleshooting, and ensures that validated protocols can be transferred between researchers or scaled up with confidence.

Technical Documentation Hub

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